molecular formula C12H17FO2 B15226377 1-(5-Fluoro-2-isobutoxyphenyl)ethanol

1-(5-Fluoro-2-isobutoxyphenyl)ethanol

Cat. No.: B15226377
M. Wt: 212.26 g/mol
InChI Key: JZEBNQPZZRYBIG-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C₁₂H₁₇FO₂. It is a fluorinated building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate for various chemical reactions.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and isobutyl bromide.

    Reaction Conditions: The nitrophenol undergoes an etherification reaction with isobutyl bromide in the presence of a base like potassium carbonate to form 5-fluoro-2-isobutoxyphenol.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Hydroxylation: Finally, the amine is converted to the desired ethanol derivative through a hydroxylation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Fluoro-2-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include ketones, alkanes, and substituted phenyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-isobutoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(5-Fluoro-2-isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9,14H,7H2,1-3H3

InChI Key

JZEBNQPZZRYBIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)C(C)O

Origin of Product

United States

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